molecular formula C20H28N2O4 B2480447 Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 2177257-63-3

Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B2480447
CAS No.: 2177257-63-3
M. Wt: 360.454
InChI Key: UTVRIQBGQZKNST-UHFFFAOYSA-N
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Description

Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a bicyclic compound featuring a hexahydrocyclopenta[c]pyrrole core modified with a benzyl ester and a tert-butoxycarbonyl (Boc)-protected amino group. This structure combines conformational rigidity from the fused cyclopentane-pyrrolidine system with functional versatility from the Boc and benzyl moieties. Its molecular formula is C₂₁H₂₈N₂O₄, with a molecular weight of 372.46 g/mol (calculated from structural analogs in ). The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the benzyl ester serves as a common prodrug motif or synthetic intermediate in medicinal chemistry .

Properties

IUPAC Name

benzyl 3a-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)26-17(23)21-20-11-7-10-16(20)12-22(14-20)18(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVRIQBGQZKNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS No. 2177257-63-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

  • Molecular Formula : C21H28N2O6
  • Molecular Weight : 404.5 g/mol
  • Purity : Typically around 95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the protection of amine groups and cyclization processes. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which is crucial for maintaining the integrity of the compound during synthesis.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related compounds have been tested for their efficacy against bacterial strains, including:

  • Staphylococcus aureus : Compounds exhibiting high activity against both methicillin-sensitive and resistant strains have been identified, indicating a broad-spectrum antimicrobial potential .
  • Gram-positive and Gram-negative Bacteria : Various derivatives have shown significant growth inhibition against multiple bacterial strains, suggesting that this compound could also possess similar properties .

Study 1: Anticancer Efficacy

In a study evaluating a series of hexahydrocyclopenta[c]pyrrole derivatives, several compounds exhibited notable cytostatic effects across a panel of cancer cell lines. The findings indicated that modifications in the structure significantly influenced the anticancer activity, with some derivatives achieving over 70% growth inhibition at low concentrations (10 µM) .

Study 2: Antimicrobial Screening

A comprehensive screening of related compounds showed that certain derivatives achieved greater than 95% growth inhibition against Escherichia coli and Candida albicans at concentrations as low as 32 μg/mL. This highlights the potential for developing new antimicrobial agents based on the hexahydrocyclopenta[c]pyrrole framework .

Data Tables

Activity Type Compound Target Organism/Cell Line Inhibition (%) Concentration (µg/mL)
AnticancerHexahydrocyclopenta DerivativeOvarian Cancer>70%10
AnticancerHexahydrocyclopenta DerivativeNon-Small Cell Lung Cancer>70%10
AntimicrobialRelated CompoundE. coli>95%32
AntimicrobialRelated CompoundC. albicans>97%32

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural or functional similarities with the target molecule:

Compound Name Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Hexahydrocyclopenta[c]pyrrole Boc-amino, benzyl ester C₂₁H₂₈N₂O₄ 372.46
(3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Hexahydrocyclopenta[c]pyrrole Boc group, ketone C₁₂H₁₉NO₃ 225.28
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-1H-pyrrole-3-carboxylate Pyrrole Boc-amino, ethyl ester, methyl substituent C₁₄H₂₂N₂O₄ 282.34
Methyl 1-((tert-butoxycarbonyl)amino)cyclopentane carboxylate Cyclopentane Boc-amino, methyl ester C₁₂H₂₁NO₄ 243.30

Physicochemical Properties

  • Solubility: The Boc group enhances solubility in non-polar solvents (e.g., THF, ethyl acetate), while the benzyl ester may reduce aqueous solubility compared to the 5-oxo analog .
  • Stability: Boc-protected amines are stable under basic conditions but cleaved by acids (e.g., TFA), whereas the benzyl ester is susceptible to hydrogenolysis .

Commercial Availability

  • The target compound is listed by suppliers like CymitQuimica and Biosynth, with pricing available for 1 mg to 500 mg quantities .
  • In contrast, (3aR,6aS)-tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate () is discontinued, highlighting the target molecule’s niche demand .

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